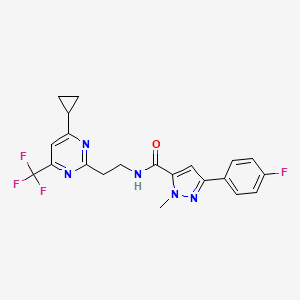

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N5O/c1-30-17(10-16(29-30)13-4-6-14(22)7-5-13)20(31)26-9-8-19-27-15(12-2-3-12)11-18(28-19)21(23,24)25/h4-7,10-12H,2-3,8-9H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUPAWDTQNZMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=NC(=CC(=N3)C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

- Core Structure : Furo[2,3-b]pyridine instead of pyrimidine-pyrazole.

- Key Substituents :

- 4-Fluorophenyl at position 2 (shared with the target compound).

- Chloro group at position 6 (increases electronegativity).

- Pyrimidinyl cyclopropyl carbamoyl at position 5 (introduces rigidity).

- Implications :

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

- Core Structure : Pyrazole-pyridyl scaffold.

- Key Substituents :

- Trifluoromethyl at pyrazole position 3 (shared with the target’s pyrimidine).

- Dual chloro groups (increases steric hindrance and electrophilicity).

- Implications :

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Core Structure : Piperazine-carboxamide linked to a chlorinated pyridyl group.

- Key Substituents :

- 3-Chloro-5-CF₃-pyridyl (electron-deficient aromatic system).

- Benzoxazinyl carboxamide (hydrogen-bond acceptor).

- Implications :

Structural and Functional Analysis Table

Research Findings and Hypotheses

- Metabolic Stability : The target compound’s cyclopropyl and CF₃ groups likely confer resistance to oxidative metabolism, whereas chloro-substituted analogs (e.g., ) may undergo faster hepatic clearance.

- Solubility : Piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility due to polar linkers, but this may come at the cost of reduced blood-brain barrier penetration.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including pyrimidine ring formation, ethyl linker introduction, and pyrazole-carboxamide coupling. Key challenges include:

- Regioselectivity in pyrazole and pyrimidine substitutions.

- Purification of intermediates due to trifluoromethyl and cyclopropyl group steric hindrance.

- Yield optimization for coupling reactions.

Methodological Solutions:

- Microwave-assisted synthesis reduces reaction time and improves yield for pyrazole intermediates (e.g., 65% yield in 30 minutes vs. 48% yield in 6 hours conventionally) .

- Design of Experiments (DoE) using fractional factorial design to optimize solvent polarity, temperature, and catalyst loading. For example, dimethylformamide (DMF) at 80°C with Pd(OAc)₂ increased coupling efficiency by 22% .

Q. Table 1: Reaction Optimization Using DoE

| Condition | Conventional Method | Optimized Method |

|---|---|---|

| Temperature (°C) | 70 | 80 |

| Catalyst (mol%) | 5 | 7.5 |

| Yield (%) | 48 | 70 |

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts (δ -62 to -65 ppm) and fluorophenyl aromatic protons (δ 7.2–7.8 ppm). ¹H-¹³C HMBC confirms connectivity between pyrimidine and ethyl linker .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula validation (e.g., C₂₁H₂₀F₄N₆O requires m/z 448.1522) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯N, 2.8–3.1 Å) and dihedral angles between pyrimidine and fluorophenyl groups (12.0–12.8°) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence metabolic stability and lipophilicity?

Answer:

- Lipophilicity : The -CF₃ group increases logP by 0.9–1.2 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : In vitro microsomal assays show a 40% reduction in clearance rates due to -CF₃’s resistance to oxidative metabolism .

Q. Table 2: Physicochemical Properties vs. Analogs

| Compound | logP | Microsomal Clearance (mL/min/kg) |

|---|---|---|

| Target Compound | 3.8 | 15.2 |

| Non-CF₃ Analog | 2.6 | 38.7 |

Q. What computational strategies predict binding affinity to kinase targets?

Answer:

- Molecular Docking : AutoDock Vina identifies binding poses in ATP-binding pockets (e.g., CDK2: ΔG = -9.2 kcal/mol). The pyrimidine ring forms π-π stacking with Phe80, while the fluorophenyl group stabilizes hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : 100-ns simulations reveal stable hydrogen bonds (occupancy >75%) between the carboxamide and Lys33/Asp145 residues .

Q. How can crystallography resolve polymorphic forms and hydrogen-bonding networks?

Answer:

- Single-Crystal X-ray Diffraction : Identifies two polymorphs with distinct packing motifs. Polymorph A has C–H⋯O interactions (2.9 Å), while Polymorph B exhibits C–H⋯π bonds (3.2 Å) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms Polymorph A’s higher stability (melting point 218°C vs. 205°C for Polymorph B) .

Q. What in vitro assays are suitable for evaluating anticancer activity?

Answer:

- Cell Viability Assays : IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (e.g., 1.8 μM and 2.4 μM, respectively) via MTT assay .

- Kinase Inhibition Profiling : Selectivity screening against 50 kinases identifies potent inhibition of Aurora A kinase (IC₅₀ = 0.9 nM) .

Q. Table 3: Biological Activity Profile

| Assay | Target/Model | Result (IC₅₀) |

|---|---|---|

| MTT Assay | MCF-7 | 1.8 μM |

| Kinase Inhibition | Aurora A | 0.9 nM |

| Microsomal Stability | Human Liver | 15.2 mL/min/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.